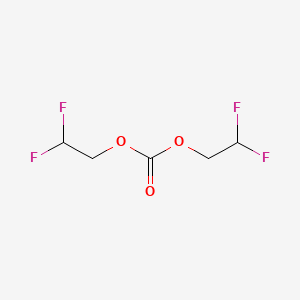

Bis(2,2-difluoroethyl) carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Bis(2,2-difluoroethyl) carbonate” is a chemical compound with the formula C5H6F4O3 and a molecular weight of 190.09 g/mol .

Synthesis Analysis

The synthesis of a series of five-membered bis(cyclic carbonate)s has been described in research, using bio-based polyether polyols (PO3G) with different molecular weights (250, 650 and 1000 g mol −1) and carbon dioxide as green feedstocks . Another method involves the reaction between triphosgene and trifluoroethanol .Molecular Structure Analysis

The molecular structure of “this compound” consists of two 2,2-difluoroethyl groups attached to a carbonate group . Detailed chemical structure analysis of synthesized products was performed using a combination of spectroscopy techniques (ATR-FTIR as well as 1D and 2D NMR techniques), mass spectrometry (MALDI-TOF MS) and chromatography analysis (SEC) .Physical and Chemical Properties Analysis

“this compound” is a liquid at 20 degrees Celsius . It has a molecular weight of 226.07 g/mol and a specific gravity of 1.51 . The refractive index is 1.31 .Applications De Recherche Scientifique

Non-Isocyanate Polyurethane Synthesis

Bis(cyclic carbonate)s, including compounds structurally related to bis(2,2-difluoroethyl) carbonate, have been extensively researched for their application in synthesizing non-isocyanate polyurethanes (NIPUs). These materials offer a greener alternative to traditional polyurethanes by avoiding toxic phosgene and isocyanates. For instance, bis(cyclic carbonate)s synthesized from carbon dioxide (CO2) coupling with diglycidyl ethers have shown high efficiency and quantitative yields, making them suitable for preparing hydroxyl-functional NIPUs with potential applications in various industries (Sheng et al., 2015). Similarly, novel biobased bis(cyclic carbonate)s derived from 2,5-furandicarboxylic acid (FDCA) were utilized to synthesize NIPUs with good thermal stability and mechanical properties (Zhang et al., 2017).

Enhanced Safety for Lithium-Ion Batteries

Bis(2,2,2-Trifluoroethyl) ethylphosphonate, a compound with structural similarities to this compound, was explored as a flame retardant additive for lithium-ion batteries. The inclusion of such additives in conventional carbonate electrolytes significantly improved the safety profile of these batteries by suppressing flammability without adversely affecting electrochemical performance (Zhu et al., 2015).

Biodegradable Polymers and Medical Applications

Research has also focused on utilizing bis(cyclic carbonate)s for the synthesis of biodegradable polymers and materials for medical applications. For example, lignin/glycerol-based bis(cyclic carbonate)s were prepared and used to synthesize polyurethanes, demonstrating the potential for creating sustainable materials from renewable resources (Chen et al., 2015).

Safety and Hazards

“Bis(2,2-difluoroethyl) carbonate” is classified as a dangerous substance. It is highly flammable and causes skin and eye irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .

Orientations Futures

The field of difluoromethylation, which includes compounds like “Bis(2,2-difluoroethyl) carbonate”, has seen significant advances in recent years . Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures .

Propriétés

IUPAC Name |

bis(2,2-difluoroethyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O3/c6-3(7)1-11-5(10)12-2-4(8)9/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFISINJOLGYBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OC(=O)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916678-16-5 |

Source

|

| Record name | Bis(2,2-difluoroethyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride](/img/structure/B2645901.png)

![5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2645902.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)piperidine-4-carboxamide](/img/structure/B2645905.png)

![ethyl 2-({[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2645907.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2645909.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2645910.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2645913.png)

![N-(4-ethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2645916.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2645919.png)

![Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2645924.png)